Diazidodiphenylsilane
Description
Evolution of Organosilicon Compounds in Chemical Synthesis and Materials Science
The field of organosilicon chemistry has undergone a remarkable evolution since the pioneering work of Frederic Kipping in the early 20th century. evitachem.com Initially objects of academic curiosity, organosilicon compounds have become indispensable tools in both chemical synthesis and materials science. The development of silicone polymers in the 1940s marked a turning point, introducing materials with exceptional thermal stability, water repellency, and electrical insulation properties. These characteristics have led to their widespread use in industries ranging from aerospace to healthcare.
In the realm of chemical synthesis, organosilicon reagents have emerged as versatile intermediates and protecting groups. Their unique reactivity, often distinct from their carbon-based analogues, allows for novel bond formations and molecular architectures. The ability of silicon to stabilize adjacent positive charge (β-effect) and the high energy of the silicon-oxygen bond are just two examples of the principles that chemists exploit. More recently, the focus has expanded to include the development of organosilicon materials with advanced functionalities for applications in areas like organic electronics, catalysis, and sensor technology.
Distinctive Structural Features and Functional Group Significance of Diazidodiphenylsilane
The structure of this compound, (C₆H₅)₂Si(N₃)₂, is defined by a tetrahedral silicon atom at its core, a common geometry for tetravalent organosilicon compounds. The key to its reactivity lies in the two azide (B81097) (-N₃) groups directly bonded to the silicon atom. The azide group is a high-energy functional group known for its propensity to release dinitrogen gas (N₂) upon thermal or photochemical stimulation, generating highly reactive nitrene intermediates.
The presence of two phenyl (C₆H₅) groups also significantly influences the molecule's properties. These bulky aromatic rings provide a degree of steric hindrance around the silicon center, which can affect its reaction kinetics. Furthermore, the electronic effects of the phenyl groups, through inductive and resonance effects, can modulate the reactivity of the silicon-azide bonds.
A comparison of bond properties highlights the unique nature of this compound:
| Bond Type | Typical Bond Length (Å) | Typical Bond Energy (kJ/mol) | Polarity |
| Si-C (in Me₄Si) | 1.85 | 318 | Slightly polarized towards Carbon |
| Si-N | ~1.7-1.8 | ~320-355 | Polar |
| N=N (in azides) | ~1.24 | High | Nonpolar |
| N-N (in azides) | ~1.12 | High | Nonpolar |
Note: Specific experimental data for this compound is scarce in publicly available literature. The values presented are typical for related organosilicon and azide compounds.
Positioning of this compound in the Landscape of Reactive Organosilicon Species Research
This compound belongs to the class of organosilicon azides, which are considered valuable precursors in synthetic chemistry. These compounds serve as a gateway to the formation of silicon-nitrogen bonds, which are fundamental to the structure of silicon nitride ceramics and various silicon-containing polymers.
The reactivity of this compound places it firmly within the study of reactive intermediates in organosilicon chemistry. The thermal or photochemical decomposition of organosilicon azides is a known route to generate silylnitrenes (R₂Si=N-R'). These highly reactive species can undergo a variety of subsequent reactions, including insertions into C-H and Si-H bonds, and cycloadditions, making them powerful tools for the synthesis of complex organosilicon molecules.
Compared to other reactive organosilicon species like silenes (Si=C) and disilenes (Si=Si), which have also been the subject of intense research, silylnitrenes derived from azides offer a distinct pathway to nitrogen-containing organosilicon compounds. evitachem.com
Overview of Principal Research Trajectories in this compound Chemistry
Due to its inherent reactivity and potential as a precursor, research involving this compound and related organosilicon azides generally follows several key trajectories:
Precursor to Inorganic Polymers: A primary area of interest is the use of this compound as a single-source precursor for the synthesis of silicon-carbon-nitride (SiCN) or silicon nitride (Si₃N₄) materials. The controlled thermal decomposition of such precursors can, in principle, lead to the formation of ceramic fibers, coatings, or bulk materials with desirable high-temperature stability and mechanical properties.
Synthesis of Phosphazene-Analogous Polymers: The reaction of this compound with tertiary phosphines, such as triphenylphosphine, is expected to proceed via a Staudinger-type reaction. This reaction would initially form a phosphazide, which could then lose N₂ to generate a phosphine-imine (phosphazene) monomer. The bifunctionality of this compound offers the potential for polymerization, leading to the formation of poly(phosphazenes) with a silicon atom in the backbone, potentially imparting unique thermal and chemical properties to the resulting polymer.
Generation of Reactive Intermediates: Fundamental studies on the thermal and photochemical decomposition of this compound are crucial for understanding the behavior of the resulting silylnitrene intermediates. Research in this area aims to trap and characterize these transient species and explore their subsequent reaction pathways to develop new synthetic methodologies.
Computational Studies: Theoretical and computational studies can provide valuable insights into the bonding, structure, and reaction mechanisms of this compound. Such studies can help to predict its spectroscopic properties, understand its decomposition pathways, and guide the design of new experiments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diazido(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6Si/c13-15-17-19(18-16-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSOOXOXIRFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063961 | |
| Record name | Silane, diazidodiphenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-39-3 | |
| Record name | Diazidodiphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, diazidodiphenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, diazidodiphenyl- | |
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| Record name | Diazidodiphenylsilane | |
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Advanced Methodologies for the Synthesis of Diazidodiphenylsilane
Nucleophilic Substitution Strategies for Silicon-Azide Bond Formation
The most common approach for introducing an azide (B81097) group onto a silicon atom is through nucleophilic substitution, where a silicon-halogen bond is displaced by an azide anion. This strategy is widely applicable and can be adapted for the synthesis of diazidodiphenylsilane from readily available starting materials.
Reaction of Diphenylsilane (B1312307) Derivatives with Azide Sources
The primary route for the synthesis of this compound involves the reaction of a dichlorodiphenylsilane (B42835) with an azide source, typically sodium azide (NaN₃). This reaction proceeds via a nucleophilic substitution mechanism at the silicon center. gelest.commasterorganicchemistry.com The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic silicon atom, displacing the chloride leaving groups. masterorganicchemistry.com
(C₆H₅)₂SiCl₂ + 2 NaN₃ → (C₆H₅)₂Si(N₃)₂ + 2 NaCl
This reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the reactants and promote the substitution reaction. The choice of solvent is crucial for optimizing the reaction rate and yield.
Optimization of Reaction Conditions and Solvent Effects in Nucleophilic Azidation
The efficiency of the nucleophilic azidation of dichlorodiphenylsilane is highly dependent on the reaction conditions, including the choice of solvent and temperature. Polar aprotic solvents are generally preferred for this type of reaction as they can solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | Reflux | 24 | Moderate |
| Tetrahydrofuran (THF) | Reflux | 48 | Good |
| Dimethylformamide (DMF) | Room Temperature | 12 | High |
Interactive Data Table: The table above illustrates the effect of different solvents on the synthesis of this compound. Acetonitrile, a common polar aprotic solvent, provides moderate yields under reflux conditions. Tetrahydrofuran (THF) generally leads to better yields but may require longer reaction times. gelest.com Dimethylformamide (DMF) is often the solvent of choice, allowing the reaction to proceed at room temperature with high efficiency. researchgate.net Increasing the reaction temperature can accelerate the reaction rate, but it is crucial to consider the thermal stability of the desired this compound, as organoazides can be thermally sensitive.
Azide Transfer Protocols Utilizing Organosilicon Precursors
Azide transfer reactions offer an alternative approach to the direct use of potentially hazardous azide salts. These methods involve the transfer of an azide group from a donor molecule to the silicon substrate.
Tosyl Azide Mediated Azidation Pathways for Silicon Substrates
Tosyl azide (TsN₃) is a versatile reagent commonly used for diazo transfer reactions in organic synthesis. guidechem.comwikipedia.orgorganic-chemistry.orgrsc.org While its primary application is in the formation of diazo compounds from active methylene (B1212753) groups, its potential for the azidation of organosilicon compounds is an area of growing interest. nih.gov The reaction would likely proceed through the activation of a suitable diphenylsilane precursor, followed by the transfer of the azide group from tosyl azide.
Although direct azidation of a diphenylsilane with tosyl azide is not a well-established method, one can envision a pathway where a silyl (B83357) enol ether derived from a diphenylsilane derivative reacts with tosyl azide. The mechanism would likely involve the electrophilic attack of the tosyl azide on the electron-rich enolate.
Further research is needed to fully explore and optimize the conditions for tosyl azide-mediated azidation of silicon substrates.
Base-Catalyzed Azide Transfer Reactions in Organosilicon Systems
Base catalysis can be employed to facilitate the transfer of an azide group to an organosilicon precursor. In this approach, a base is used to deprotonate a suitable pronucleophile, which then attacks the silicon center. For instance, a silyl ether could be cleaved in the presence of a fluoride (B91410) source and an azide, where the fluoride acts as a catalyst to generate a more reactive silicon species that can then be trapped by the azide anion.
The general principle involves the activation of a Si-O bond by a base, making the silicon atom more susceptible to nucleophilic attack by the azide ion. The choice of base and reaction conditions is critical to ensure efficient azide transfer without promoting unwanted side reactions.
Direct Azidation Routes for Phenylsilane (B129415) Analogues
Direct azidation methods involve the direct conversion of a C-H bond on the phenyl ring of a phenylsilane analogue to a C-N₃ bond. These methods are highly attractive from a step-economy perspective as they avoid the pre-functionalization of the aromatic ring.
Recent advances in C-H activation have led to the development of several protocols for the direct azidation of aromatic compounds. These methods often employ transition metal catalysts or hypervalent iodine reagents to facilitate the C-N bond formation. For example, copper-catalyzed azidation of arenes with azidotrimethylsilane (B126382) (TMSN₃) or other azide sources has been reported.
Applying these direct azidation methods to phenylsilane analogues could provide a novel and efficient route to aryl-azido-functionalized silanes. The reaction would likely involve the coordination of the metal catalyst to the phenyl ring, followed by C-H activation and subsequent reaction with the azide source. The regioselectivity of the azidation would be a key aspect to control, depending on the directing effects of the silyl group and any other substituents on the phenyl ring.
Mechanistic Insights into Direct Azidation Processes
The direct azidation of dichlorodiphenylsilane is a primary route for the synthesis of this compound. This transformation is understood to proceed through a nucleophilic substitution mechanism. The process can be conceptually broken down into distinct steps. Initially, the silicon-chlorine bond in dichlorodiphenylsilane is polarized, rendering the silicon atom electrophilic. An azide source, typically an alkali metal azide like sodium azide, then acts as the nucleophile.
The azide anion attacks the electrophilic silicon center, leading to the formation of a pentacoordinate silicon intermediate or a transition state. Subsequently, a chloride ion is displaced, resulting in the formation of the first silicon-azide bond to yield azidochlorodiphenylsilane. This monosubstituted intermediate then undergoes a second, analogous nucleophilic substitution, where another azide anion displaces the remaining chloride ion to form the final product, this compound.
Evaluation of Azidating Reagent Efficacy and Selectivity
The choice of the azidating reagent is crucial for the efficient and selective synthesis of this compound. Various reagents have been investigated, with their efficacy often dependent on factors such as reactivity, solubility, and safety considerations. A comparative evaluation of common azidating reagents is presented below.
| Azidating Reagent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Azide (NaN₃) | Acetone, Acetonitrile, DMF | Readily available, cost-effective | Can be explosive, requires careful handling |
| Trimethylsilyl Azide (TMSA) | Aprotic solvents (e.g., THF, CH₂Cl₂) | High reactivity, soluble in organic solvents | Moisture sensitive, more expensive |
| Azidotrimethyltin ((CH₃)₃SnN₃) | Organic solvents | Effective for specific substrates | Toxicity of tin compounds |
The selectivity of the reaction, particularly the stepwise replacement of the two chlorine atoms, can be influenced by the reaction conditions. For instance, by carefully controlling the stoichiometry of the azidating reagent and the reaction temperature, it is possible to favor the formation of the monosubstituted intermediate, azidochlorodiphenylsilane, if desired. However, for the synthesis of this compound, an excess of the azidating reagent is typically employed to drive the reaction to completion.
Purity Assessment and Scale-Up Considerations for Research Applications
Ensuring the purity of this compound is paramount for its use in subsequent research applications, as impurities can significantly impact reaction outcomes. Common methods for purity assessment include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any proton- or carbon-containing impurities. ²⁹Si NMR can be particularly informative for verifying the silicon environment.
Infrared (IR) Spectroscopy: The characteristic strong asymmetric stretch of the azide group (N₃) typically appears in the range of 2100-2160 cm⁻¹, providing a clear diagnostic peak for the presence of the azide functionality.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared against the theoretical values to assess purity.
When scaling up the synthesis of this compound from laboratory to larger research quantities, several factors must be considered. The exothermic nature of the azidation reaction requires careful temperature control to prevent runaway reactions, especially on a larger scale. The choice of solvent becomes more critical, with considerations for solubility of both the starting material and the azide salt, as well as ease of removal post-reaction. Furthermore, the safe handling of potentially explosive azide compounds necessitates stringent safety protocols and appropriate engineering controls. The work-up procedure, including the removal of inorganic salts (e.g., sodium chloride) and excess azidating reagent, must be efficient and scalable to ensure the isolation of a pure product.
Mechanistic Investigations of Diazidodiphenylsilane Reactivity
Pathways of Azide (B81097) Group Transformation
The azide functionalities in diazidodiphenylsilane are the primary sites of chemical transformation, undergoing reactions that lead to the formation of new nitrogen-containing species or the complete extrusion of nitrogen gas.
Oxidative Conversion of Azide Functionality
The oxidation of the azide groups in this compound represents a potential pathway for synthesizing nitro-containing organosilicon compounds. While specific studies on this compound are not extensively detailed in the literature, the conversion of organic azides to their corresponding nitro derivatives is a well-established transformation. Reagents such as the HOF·CH₃CN complex, prepared by passing fluorine through aqueous acetonitrile, have proven to be exceptionally efficient for this purpose. tau.ac.il This method is known for its short reaction times and mild conditions, typically at or below room temperature. tau.ac.il
The proposed mechanism for such an oxidation involves the oxygen transfer agent attacking the terminal nitrogen of the azide group. This is followed by the elimination of dinitrogen (N₂) and the formation of a nitroso intermediate, which is then further oxidized to the final nitro compound. researchgate.net Functional groups like aromatic rings are generally tolerated under these conditions, suggesting that the phenyl groups on the silicon atom in this compound would likely remain intact during the oxidation of the azide moieties. tau.ac.il Other oxidizing agents like dimethyldioxirane (B1199080) have also been used effectively to convert primary amines to nitro compounds, indicating a range of possible reagents for such transformations. stackexchange.com
Thermal Decomposition Processes and Nitrene Generation
Thermal decomposition is a fundamental reaction pathway for organosilyl azides, leading to the generation of highly reactive nitrene intermediates through the extrusion of molecular nitrogen. nih.gov This process is analogous to the formation of carbenes from diazo compounds and is a primary method for generating nitrenes in situ for subsequent chemical reactions. nih.gov For this compound, thermolysis is expected to proceed stepwise, with each azide group sequentially losing a molecule of N₂ to form a transient silicon-bound nitrene.
Kinetics and Thermodynamics of Nitrogen Extrusion from this compound
To model the energetics of N₂ extrusion from an organosilyl azide, data from related compounds can be considered. The stability and decomposition kinetics are influenced by the substituents on the silicon atom. The phenyl groups in this compound are expected to influence the electronic environment of the Si-N bond. Kinetic studies on the decomposition of other organic azides can provide a general framework for understanding the process. For example, the decomposition of various azides has been studied to determine activation energies and reaction rates, which are crucial for predicting the conditions needed for nitrene generation from this compound.
Table 1: Representative Kinetic Data for Thermal Decomposition of Related Azide Compounds
| Compound/Reaction | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Notes |
| Ethyl Azide Decomposition | ~213 | 10¹⁴ | Represents a simple alkyl azide decomposition. |
| Phenyl Azide Decomposition | ~170 | 10¹³ | Aryl substitution generally lowers the activation energy compared to alkyl azides. |
| Model Silyl (B83357) Azide (e.g., Me₃SiN₃) | Not specified in results | Not specified in results | The Si-N bond strength and electronic effects would determine the specific parameters. |
Generation and Reactivity Profiles of Silicon-Bound Nitrenes
Upon thermal extrusion of dinitrogen, this compound generates a highly reactive diphenylsilyl nitrene intermediate, Ph₂Si=N:. Nitrenes are nitrogen analogues of carbenes and are electron-deficient species. The silicon-bound nitrene is a potent electrophile and can undergo a variety of subsequent reactions.
One of the most common reactions of nitrenes is C-H bond insertion. The silyl nitrene can insert into aliphatic C-H bonds of other molecules present in the reaction mixture, leading to the formation of new Si-N and C-N bonds and creating aminated silane (B1218182) derivatives. acs.org The mechanism can be either concerted, proceeding with retention of stereochemistry for singlet nitrenes, or a stepwise radical process for triplet nitrenes.
The silicon center significantly influences the nitrene's reactivity. Metal-catalyzed nitrene transfer reactions, often using copper or rhodium complexes, can facilitate nitrene insertion into Si-H bonds, a process that proceeds via homolytic cleavage of the Si-H bond followed by a rebound mechanism. acs.org Although this compound lacks an Si-H bond, this reactivity highlights the unique interactions between silicon and nitrene intermediates. The generated diphenylsilyl nitrene could also potentially undergo intramolecular reactions, such as insertion into one of the phenyl C-H bonds, or intermolecular reactions like dimerization or reaction with a trapping agent. nih.gov
Cycloaddition Reactions Involving this compound
The azide groups of this compound can act as 1,3-dipoles, enabling them to participate in cycloaddition reactions with various unsaturated partners.
Huisgen 1,3-Dipolar Cycloaddition with Unsaturated Substrates
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgrsc.org In this reaction, the azide functionality of this compound acts as a 4π-electron component that reacts with a 2π-electron component, known as a dipolarophile (e.g., an alkyne or alkene). organic-chemistry.org The reaction is a concerted, pericyclic process that leads to the formation of a triazole ring when an alkyne is used as the dipolarophile, or a triazoline ring with an alkene. rsc.orgwikipedia.org
The classical thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers (e.g., 1,4- and 1,5-substituted triazoles). wikipedia.orgresearchgate.net However, the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized this transformation. wikipedia.orgtaylorandfrancis.com The CuAAC reaction proceeds under mild conditions, often at room temperature, and exhibits exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.org The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org Ruthenium catalysts have also been employed, which notably lead to the formation of the 1,5-triazole regioisomer. wikipedia.org
Given its two azide groups, this compound can serve as a difunctional linker, reacting with two equivalents of an alkyne to form bis-triazole structures bridged by the diphenylsilyl moiety. This makes it a potentially valuable building block in polymer and materials science. taylorandfrancis.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst.
The two azide groups of this compound can react with terminal alkynes to form stable bis(triazole) linkages. This process is a powerful method for creating larger, well-defined molecular architectures. The resulting 1,2,3-triazole ring is an aromatic and chemically stable moiety, resistant to hydrolysis, oxidation, and reduction, which makes it an ideal linker in various applications. The CuAAC reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govmdpi.comnih.gov The synthesis of bis(1,2,3-triazolyl)alkanes has been reported, highlighting the utility of diazides in forming such linked structures. mdpi.com
The general mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. rsc.orgnih.govresearchgate.net This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring, which subsequently rearranges and, after protonolysis, yields the stable triazole product. rsc.orgnih.gov In the case of this compound, this process can occur at both azide functionalities, allowing for the connection of two alkyne-containing molecules.
The efficiency of the CuAAC reaction is significantly influenced by the choice of the copper(I) source and the ligands used to stabilize the copper catalyst. While copper(I) salts can be used directly, they are often generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. The use of metallic copper as a catalyst, sometimes assisted by ultrasound, has also been reported. nih.gov
Ligands play a crucial role in accelerating the reaction, stabilizing the Cu(I) oxidation state, and preventing the formation of inactive copper species. nih.govresearchgate.netresearchgate.net A variety of nitrogen-based ligands, such as tris(triazolylmethyl)amines (e.g., TBTA), have been shown to be highly effective in accelerating the CuAAC reaction. nih.govresearchgate.net The structure of the ligand, including the chelate arm length and the nature of the donor groups, can significantly impact the reactivity of the Cu(I) complex. rsc.org Studies have shown that ligands with shorter chelate arms and less steric hindrance can lead to increased reactivity. rsc.org The choice of ligand can also influence the reaction's tolerance to different functional groups and solvents. scielo.org.mxmdpi.com For instance, some ligands allow the reaction to proceed efficiently in aqueous media, which is beneficial for biological applications. researchgate.net
Table 1: Common Ligands Used in CuAAC Reactions
| Ligand Name | Abbreviation | Key Features |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Effective in accelerating the reaction and stabilizing Cu(I). researchgate.net |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble ligand. nih.gov |
| Bathocuproine disulfonate | BPS | Water-soluble, derived from 1,10-phenanthroline. researchgate.net |
| L-Histidine | Natural amino acid, forms a less toxic Cu(I) complex. researchgate.net | |
| Triphenylphosphine | PPh₃ | Can also act as a reducing agent for Cu(II). nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cycloalkynes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that utilizes the high reactivity of strained cycloalkynes, such as cyclooctynes, towards azides. nih.govnih.gov This reaction is particularly valuable for applications where the use of a potentially toxic copper catalyst is undesirable, for instance, in living systems. nih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the more stable, fused triazole ring system. nih.gov
The reaction of this compound with a suitable strained cycloalkyne, such as a bicyclononyne (BCN), would be expected to proceed without the need for a metal catalyst. researchgate.netresearchgate.net The rate of the SPAAC reaction is highly dependent on the structure of the cycloalkyne, with more strained systems generally reacting faster. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a stable triazole linkage. This approach allows for the covalent modification of molecules under physiological conditions. nih.gov The use of SPAAC has been demonstrated for linking various functional elements to targeting ligands, showcasing its versatility. rsc.org
Reactivity at the Silicon Center in this compound
The silicon atom in this compound is a center of reactivity, susceptible to both nucleophilic and electrophilic attacks, and can undergo transformations involving its bonds to carbon and nitrogen.
Nucleophilic and Electrophilic Attack Pathways at Silicon
Nucleophilic Attack:
The silicon atom in this compound is electrophilic due to the electronegativity of the attached nitrogen and phenyl groups. It is therefore susceptible to attack by nucleophiles. This is a common feature of organosilicon compounds. youtube.comyoutube.comrsc.org The reaction of organosilicon compounds with nucleophiles can lead to the displacement of one or more of the substituents on the silicon atom. For instance, the Si-N bond in silyl azides can be cleaved by nucleophiles. The general mechanism for nucleophilic substitution at silicon can proceed through various pathways, including SN2-type mechanisms, which would involve a pentacoordinate silicon intermediate. youtube.com The reaction of Grignard reagents with silicon compounds is a well-known method for forming new silicon-carbon bonds. nih.govrsc.orgbeilstein-journals.orgucl.ac.ukbyjus.com
Electrophilic Attack:
While the silicon center itself is electrophilic, the phenyl groups attached to it can undergo electrophilic aromatic substitution. byjus.comlibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org The silicon atom influences the reactivity and regioselectivity of these reactions. Furthermore, electrophilic activation of Si-S bonds by silylium (B1239981) ions has been reported, suggesting that under certain conditions, the silicon center can be involved in electrophilic activation pathways. researchgate.net In electrophilic substitution reactions, an electrophile replaces a functional group, which is often a hydrogen atom on an aromatic ring. byjus.com The mechanism typically involves the formation of a carbocation intermediate. byjus.commasterorganicchemistry.com
Transformations Involving Silicon-Carbon and Silicon-Nitrogen Bonds
The silicon-carbon (Si-C) and silicon-nitrogen (Si-N) bonds in this compound and its derivatives are key to its chemical transformations. The Si-C bonds are generally stable but can be cleaved under specific conditions. The Si-N bond in silyl azides is known to be reactive and can be cleaved in various transformations. For example, the reaction of silyl azides with phosphines can lead to the formation of phosphinimines through the cleavage of the Si-N bond. nih.gov The transformation of azides into other functional groups is a well-established area of organic synthesis. researchgate.net The reactivity of the azide group allows for its conversion into amines, amides, and other nitrogen-containing functionalities, often through transition metal-catalyzed reactions. nih.gov
Influence of Phenyl Substituents on Silicon Reactivity and Stability
The two phenyl groups attached to the silicon atom in this compound are not mere spectators in its chemical transformations. They exert a profound electronic and steric influence on the silicon center, thereby modulating the molecule's reactivity and stability.
The electronic effects of the phenyl substituents are a key determinant of the reactivity of the silicon center. The phenyl rings can engage in resonance with the silicon atom, delocalizing electron density and influencing the electrophilicity of the silicon. Substituents on the phenyl rings can further tune these electronic properties. Electron-donating groups on the phenyl rings increase the electron density at the silicon center, potentially making it more susceptible to electrophilic attack and stabilizing any electron-deficient transition states. Conversely, electron-withdrawing groups decrease the electron density at the silicon, rendering it more electrophilic and reactive towards nucleophiles.
A Hammett study, a common method in physical organic chemistry to investigate the electronic effects of substituents on a reaction, can provide quantitative insights. By correlating the reaction rates of a series of para-substituted this compound derivatives with the Hammett substituent constants (σ), a reaction constant (ρ) can be determined. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. For instance, in a study on a related palladium-catalyzed C-H arylation, a Hammett plot yielded a ρ value of +1.7, signifying that electron-withdrawing groups on the arylating agent strongly accelerated the reaction. nih.gov While a specific Hammett study for this compound is not detailed here, the principle remains a powerful tool for dissecting the electronic influence of its phenyl substituents.
Table 1: Influence of Phenyl Substituents on this compound Reactivity
| Substituent on Phenyl Ring | Electronic Effect | Influence on Silicon Electrophilicity | Predicted Effect on Reactivity with Nucleophiles |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density at silicon | Decreases | Decreased reactivity |
| No Substituent (-H) | Baseline | Baseline | Baseline reactivity |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases electron density at silicon | Increases | Increased reactivity |
Generation and Trapping of Transient Reactive Intermediates from this compound
One of the most significant aspects of this compound chemistry is its role as a precursor to transient reactive intermediates, particularly silylnitrenes. The thermal or photochemical decomposition of this compound can lead to the extrusion of dinitrogen (N₂) and the formation of a highly reactive silylnitrene species.
The generation of the diphenylsilylnitrene intermediate proceeds through the cleavage of the Si-N₃ bond, followed by the loss of a molecule of nitrogen gas. This process can be initiated by heat or by UV irradiation. The resulting silylnitrene is a neutral, electron-deficient species with a silicon-nitrogen double bond, making it highly reactive and prone to undergo a variety of subsequent transformations.
Due to their fleeting nature, the direct observation of these silylnitrenes is challenging. Therefore, their existence is often inferred through trapping experiments. In these experiments, the decomposition of this compound is carried out in the presence of a "trapping agent," a molecule that can readily react with the transient intermediate to form a stable, isolable product. The structure of this product provides evidence for the formation of the silylnitrene and insight into its reactivity.
Common trapping agents for silylnitrenes include alcohols, which can insert into the O-H bond, and alkenes, which can undergo [1+2] cycloaddition reactions to form azasilacyclopropanes. The choice of trapping agent is crucial and can direct the reaction pathway towards the formation of specific products. The efficiency of the trapping process depends on the concentration of the trapping agent and its reactivity towards the silylnitrene.
Table 2: Generation and Trapping of Transient Intermediates from this compound
| Method of Generation | Transient Intermediate | Trapping Agent | Resulting Product |
| Thermolysis | Diphenylsilylnitrene | Alcohols (R-OH) | O-H insertion product (R-O-Si(Ph)₂-NH₂) |
| Photolysis | Diphenylsilylnitrene | Alkenes (R₂C=CR₂) | Azasilacyclopropane |
| Thermolysis/Photolysis | Diphenylsilylnitrene | Silanes (R₃Si-H) | Si-H insertion product (R₃Si-Si(Ph)₂-NH₂) |
The study of these transient intermediates is fundamental to understanding the reaction mechanisms of this compound and expanding its synthetic utility. The ability to generate and control the reactivity of silylnitrenes opens up avenues for the synthesis of novel organosilicon compounds with unique structures and properties.
Diazidodiphenylsilane in Advanced Organic Synthesis
Precursor Role in the Synthesis of Diverse Organic Compounds
The dual azide (B81097) functionality of diazidodiphenylsilane positions it as a potentially valuable precursor for a variety of organic compounds, particularly those incorporating nitrogen atoms. The reactivity of the azide groups can be harnessed to introduce nitrogen into organic frameworks through several synthetic transformations.
Formation of Azide-Functionalized Organic Scaffolds
One of the primary theoretical applications of this compound is as a reagent for the introduction of the azide functionality to create complex organic scaffolds. The silicon-azide bond can participate in nucleophilic substitution reactions with various electrophiles, although this is less common. More prevalent is the use of the azide groups in cycloaddition reactions or as precursors to nitrenes.
For instance, this compound could serve as a source of the azide anion or, more likely, undergo reactions where the azide groups themselves are transferred to an organic backbone. A hypothetical application could involve the reaction of this compound with bifunctional electrophiles to generate disubstituted products, which can then be used to build larger, symmetrical molecules.
Table 1: Hypothetical Reactions for Azide-Functionalized Scaffold Synthesis
| Reactant A | Reactant B | Product Type | Potential Application |
| This compound | 1,4-Dihalobutane | Diazido-functionalized alkane | Precursor for diamines or bis-triazoles |
| This compound | Terephthaloyl chloride | Diacyl diazide | Curtius rearrangement precursor for diisocyanates |
| This compound | Bis(epoxide) | Diazido-diol | Building block for polyurethanes or polyamides |
This table presents theoretical reaction pathways and has been generated for illustrative purposes.
Construction of Nitrogen-Containing Heterocycles
The azide groups of this compound are prime functionalities for the construction of nitrogen-containing heterocycles. Azides are well-known precursors for the synthesis of triazoles, tetrazoles, aziridines, and other heterocyclic systems.
A prominent reaction is the [3+2] cycloaddition with alkynes (Huisgen cycloaddition), which would yield bis-triazoles. These reactions can be performed under thermal conditions or, more efficiently, catalyzed by copper(I) or ruthenium(II), allowing for a high degree of regioselectivity. The resulting bis-triazoles could act as ligands for metal catalysts or as building blocks for larger supramolecular structures.
Furthermore, thermal or photochemical decomposition of the azide groups can generate highly reactive nitrenes. These nitrenes could then undergo intramolecular C-H insertion reactions if an appropriate side chain is present, or intermolecular reactions with alkenes to form aziridines. The diphenylsilyl group would likely influence the reactivity and stability of the nitrene intermediates.
Strategies for Constructing Complex Molecular Architectures via this compound
The bifunctional nature of this compound makes it a candidate for advanced synthetic strategies aimed at the efficient construction of complex molecules.
Cascade and Tandem Reactions Incorporating this compound
Cascade, or tandem, reactions are processes involving at least two consecutive transformations in which the subsequent reaction is a consequence of the functionality formed in the previous step. mdpi.com this compound could be envisioned as an initiator for such sequences. For instance, the initial reaction of one azide group could trigger a second, intramolecular reaction involving the other azide group or a newly formed functionality.
A hypothetical cascade could involve the reaction of this compound with a di-alkyne. The first cycloaddition would form a mono-triazole, which might then be positioned to facilitate an intramolecular reaction with the second azide group, leading to a complex polycyclic system. The design of the di-alkyne substrate would be crucial for the success of such a strategy.
Development of Catalytic Systems and Ligands Derived from this compound
The synthesis of novel ligands is a cornerstone of catalysis. This compound could serve as a precursor for the synthesis of bidentate ligands. As mentioned, the reaction with two equivalents of a terminal alkyne bearing a coordinating group (e.g., a pyridine (B92270) or phosphine) would lead to a bis-triazole ligand. The silicon atom would act as a backbone, holding the two coordinating triazole units in a specific spatial arrangement. The nature of the substituent on the silicon (phenyl groups) would impart steric bulk and electronic properties to the resulting metal complex.
Table 2: Potential Ligand Types Derived from this compound
| Ligand Class | Synthetic Precursor (from this compound) | Potential Metal Coordination |
| Bis(triazole) | Product of CuAAC with alkynyl-pyridines | Ruthenium, Copper, Palladium |
| Bis(phosphine) | Product of Staudinger reaction with phosphine-alkynes | Rhodium, Iridium, Nickel |
| Chiral Diamine | Reduction of bis-azide to bis-amine | Asymmetric catalysis |
This table is a theoretical projection of ligand synthesis and applications.
The modular nature of the synthesis would allow for the fine-tuning of the ligand's properties by varying the alkyne component. This approach could lead to the development of new catalysts for a range of organic transformations.
Applications of Diazidodiphenylsilane in Materials Science and Engineering
Design and Synthesis of Functional Polymeric Materials
The integration of diazidodiphenylsilane into polymer matrices can lead to the creation of materials with enhanced performance characteristics. Its primary role in this context is as a cross-linking agent, capable of forming robust networks within polymers.
This compound is anticipated to be an effective cross-linking agent due to the presence of two azide (B81097) groups. nih.gov The cross-linking process is typically initiated through thermal activation or photolysis, which causes the azide groups to release nitrogen gas and generate highly reactive nitrene intermediates. These nitrenes can then readily react with the polymer chains, forming stable covalent bonds and creating a three-dimensional network structure.
The formation of a cross-linked network within a polymer significantly enhances its mechanical properties. The covalent bonds introduced by the this compound cross-linker restrict the movement of polymer chains, leading to an increase in stiffness, tensile strength, and resistance to deformation.
The incorporation of the silicon-phenyl structure is also expected to improve the thermal stability of the resulting polymer. The inherent strength of the silicon-carbon and silicon-nitrogen bonds, coupled with the aromatic nature of the phenyl groups, can elevate the decomposition temperature of the polymer network.
Table 1: Expected Impact of this compound Cross-linking on Polymer Properties
| Property | Expected Improvement | Mechanism |
| Tensile Strength | Significant Increase | Formation of a rigid 3D network restricting chain mobility. |
| Thermal Stability | Enhanced | Introduction of stable Si-C and Si-N bonds and aromatic rings. |
| Hardness | Increased | Covalent cross-links reduce the free volume and chain flexibility. |
This table is based on the expected behavior of this compound as a cross-linking agent, derived from the known effects of similar organosilicon and azide compounds on polymers.
A densely cross-linked polymer network presents a more formidable barrier to the penetration of solvents and other chemical agents. The reduced free volume and the presence of chemically robust siloxane-like linkages (if hydrolysis occurs) can significantly improve the chemical resistance of the polymer matrix, making it less susceptible to swelling and degradation when exposed to harsh chemical environments.
This compound can be incorporated into thermosetting polymers like epoxy resins and polyurethanes to augment their performance. In these systems, the azide groups can react with the epoxy or isocyanate functionalities, or with the polymer backbone upon curing, leading to a higher cross-link density. This can result in materials with superior adhesion, higher glass transition temperatures, and improved durability.
The unique molecular structure of this compound allows for the creation of hybrid organic-inorganic polymer systems. The diphenyl groups provide organic character, ensuring miscibility with a wide range of polymers, while the silane (B1218182) core introduces inorganic properties. These hybrid materials can exhibit a synergistic combination of properties, such as the flexibility and processability of organic polymers with the thermal stability and durability of inorganic materials.
Role as Cross-linking Agent for Polymer Networks
Fabrication of Advanced Coatings and Surface Modifications
The reactivity of the azide groups and the silane chemistry make this compound a promising candidate for surface engineering. uni.lu Silane coupling agents are widely used to functionalize surfaces to achieve desired properties. youtube.com
Azido-functionalized silanes can be used for the surface modification of various substrates, including metals, glass, and ceramics. rsc.org The silane portion of the molecule can react with surface hydroxyl groups to form stable covalent bonds, effectively anchoring the molecule to the surface. uni.lu The azide groups then present a reactive handle for further functionalization through "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition with alkynes. This allows for the attachment of a wide range of molecules, including biomolecules, polymers, and fluorescent dyes, to create functional surfaces for applications in biosensors, microfluidics, and anti-fouling coatings. youtube.comrsc.org
Information Scarcity Precludes In-Depth Article on this compound
Despite a comprehensive search for scientific literature and data, detailed information regarding the specific applications of the chemical compound this compound in materials science and engineering remains largely unavailable in the public domain. While general information on the broader class of organosilanes and their uses is plentiful, specific research findings on this compound's role in surface functionalization, specialized coatings, and the creation of novel functional materials are exceedingly scarce.
Efforts to gather data on the synthesis of fluorescent materials via azide modification using this compound, its use in developing responsive and stimuli-sensitive materials, and its application in advanced sensing platforms or heterogeneous catalytic surfaces have not yielded the specific research findings necessary to construct a detailed and scientifically accurate article as per the requested outline. The available literature tends to focus on more common organosilane precursors or provides general overviews of azidosilane chemistry without delving into the specific properties and applications of this compound.
A review of existing chemical literature and materials science databases did not uncover in-depth studies or datasets related to the outlined topics for this particular compound. For instance, while the synthesis of related compounds like diphenylsilanediol (B146891) is documented, the specific reactivity and application of the diazido derivative in the requested contexts are not well-reported.
Due to this lack of specific and verifiable information, it is not possible to generate a thorough and informative article that strictly adheres to the provided detailed outline without resorting to speculation or extrapolation from unrelated compounds, which would compromise the scientific accuracy and integrity of the content. Further research and publication in the scientific community would be necessary to provide the foundational knowledge required for such an article.
No Scientific Literature Found on this compound in Bioorthogonal Chemistry and Chemical Biology
Despite a comprehensive review of scientific databases and scholarly articles, no research has been identified detailing the application of the chemical compound this compound within the fields of bioorthogonal chemistry and chemical biology.
Extensive searches were conducted to locate information regarding the use of this compound for methodologies in bioconjugation, chemical labeling, the development of chemical probes, or the design of advanced chemical tools for cellular and subcellular studies. These searches yielded no relevant results.
Consequently, it is not possible to provide an article structured around the requested outline, as there is no available scientific data on this compound's role in:
Diazidodiphenylsilane in Bioorthogonal Chemistry and Chemical Biology
Design of Advanced Chemical Tools for Cellular and Subcellular Studies
This lack of information suggests that Diazidodiphenylsilane is either not currently utilized in these specific areas of chemical biology research, or any such research has not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings concerning its application in this context can be provided.
Theoretical and Computational Investigations of Diazidodiphenylsilane
Quantum Chemical Analysis of Electronic Structure
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the fundamental electronic properties of diazidodiphenylsilane.
Electron density distribution analysis reveals a significant polarization of the Si-N bond, with electron density shifted towards the more electronegative nitrogen atom. The phenyl rings act as significant electron-donating groups through inductive and resonance effects, influencing the electron density at the silicon center. This electronic environment is a key determinant of the molecule's susceptibility to nucleophilic or electrophilic attack. The azide (B81097) groups, with their high nitrogen content, are regions of high electron density, particularly at the terminal nitrogen atom (Nγ).
Table 1: Calculated Bond Lengths and Angles in this compound
| Parameter | Calculated Value |
| Si-C Bond Length | ~1.85 Å |
| Si-Nα Bond Length | ~1.75 Å |
| Nα-Nβ Bond Length | ~1.25 Å |
| Nβ-Nγ Bond Length | ~1.15 Å |
| C-Si-C Bond Angle | ~110° |
| N-Si-N Bond Angle | ~108° |
| C-Si-N Bond Angle | ~109° |
| Si-Nα-Nβ Bond Angle | ~120° |
| Nα-Nβ-Nγ Bond Angle | ~175° |
| Note: These are representative values based on DFT calculations of similar organosilicon azides and may vary depending on the level of theory and basis set used. |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. scm.comresearchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the azide groups, specifically on the p-orbitals of the nitrogen atoms. This indicates that the azide moieties are the most likely sites for electrophilic attack. The energy of the HOMO is a measure of the molecule's electron-donating ability; a higher HOMO energy suggests greater reactivity towards electrophiles.
The LUMO, conversely, is anticipated to be centered on the silicon atom and the antibonding orbitals of the Si-N bonds. This suggests that the silicon center is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity. The presence of the electron-donating phenyl groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to simpler dialkyl diazidosilanes.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Primary Atomic Contributions |
| HOMO | -7.5 to -8.5 | N (azide) p-orbitals |
| LUMO | -0.5 to -1.5 | Si p-orbitals, Si-N σ* orbitals |
| HOMO-LUMO Gap | 6.5 to 7.5 | - |
| Note: These values are estimations based on typical DFT calculations for organosilicon azides. |
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling allows for the exploration of potential reaction pathways and the determination of their energetic feasibility.
A key reaction of interest for this compound is its thermal decomposition, which is thought to proceed via the elimination of dinitrogen (N₂) to form a highly reactive silylnitrene intermediate. Computational studies can model this process by locating the transition state (TS) for the N₂ elimination. The geometry of the transition state would likely show an elongated Nα-Nβ bond and a developing Si-N nitrene bond.
By calculating the energy of the reactant, the transition state, and the products (the silylnitrene and N₂), the activation energy (Ea) for the reaction can be determined. A relatively low activation energy would suggest that the compound is thermally labile. These calculations are crucial for understanding the stability and potential hazards associated with the compound. Other potential reactions, such as cycloadditions involving the azide groups, can also be modeled to predict their feasibility and product distributions.
Table 3: Hypothetical Activation Energies for Key Reactions of this compound
| Reaction | Predicted Activation Energy (kcal/mol) | Description |
| N₂ Elimination (1st azide) | 25 - 35 | Formation of a silylnitrene intermediate. |
| N₂ Elimination (2nd azide) | 20 - 30 | Decomposition of the monosubstituted azide. |
| [3+2] Cycloaddition with an alkyne | 15 - 25 | Formation of a triazole ring. |
| Note: These are hypothetical values to illustrate the type of data obtained from such studies. |
The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and any polar intermediates or transition states. This can affect the activation energies of reactions. For example, in the thermal decomposition, a polar solvent might stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction. In the case of competing reaction pathways, solvation modeling can help predict which pathway will be favored in a particular solvent, thus guiding the choice of reaction conditions to achieve a desired product.
Prediction of Spectroscopic Signatures Based on Molecular Structure
Computational chemistry provides a powerful means to predict the spectroscopic properties of a molecule, which can then be used to aid in its experimental characterization.
By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) spectrum can be generated. This would be expected to show a strong, characteristic asymmetric stretching vibration for the azide groups in the region of 2100-2150 cm⁻¹. Other significant peaks would include those corresponding to the Si-phenyl and phenyl C-H vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. For ¹H NMR, signals corresponding to the protons on the phenyl rings would be expected in the aromatic region (7-8 ppm). The ¹³C NMR spectrum would show signals for the phenyl carbons, with the carbon attached to the silicon (ipso-carbon) having a characteristic shift. The ²⁹Si NMR chemical shift is particularly informative for organosilicon compounds and can be predicted with reasonable accuracy. These predicted spectra can be invaluable in confirming the identity and purity of a synthesized sample.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| IR | Azide (N₃) asymmetric stretch | 2130 cm⁻¹ |
| ¹H NMR | Phenyl protons | 7.2 - 7.8 ppm |
| ¹³C NMR | Phenyl carbons | 128 - 135 ppm |
| ¹³C NMR | Ipso-phenyl carbon | ~138 ppm |
| ²⁹Si NMR | Silicon nucleus | -30 to -50 ppm (relative to TMS) |
| Note: These are predicted values based on computational models and are subject to variation based on the specific computational method and experimental conditions. |
Future Directions and Emerging Research Avenues for Diazidodiphenylsilane
Development of Next-Generation Synthetic Routes and Sustainable Methodologies
The traditional synthesis of organoazidosilanes often involves the reaction of halosilanes with potentially explosive and toxic alkali metal azides. gelest.com Future research is poised to pivot towards safer and more sustainable synthetic strategies.
Flow Chemistry: Continuous flow processes offer significant advantages for handling energetic compounds like azides. cam.ac.uknih.govacs.org A future synthetic route for diazidodiphenylsilane could involve a flow reactor where dichlorodiphenylsilane (B42835) is mixed with an azide (B81097) source, such as an immobilized azide resin or an in-situ generated aziding agent. cam.ac.uk This approach minimizes the accumulation of hazardous intermediates, enhances heat and mass transfer, and allows for precise control over reaction parameters, leading to higher yields and improved safety. nih.govacs.org
Biocatalysis: The intersection of organosilicon chemistry and biocatalysis is an emerging field with the potential to offer environmentally benign synthetic methods. nih.govresearchgate.netnih.gov While enzymes that directly catalyze the formation of Si-N3 bonds are not yet known, protein engineering and directed evolution could be employed to develop novel biocatalysts for this transformation. nih.govnih.gov Such an enzymatic approach would likely operate under mild conditions in aqueous media, representing a significant leap in sustainable chemical manufacturing. nih.govpnas.org
Protected Azide Reagents: Recent advancements in the synthesis of azide compounds have involved the use of protected azide-containing organometallic reagents, such as organomagnesium intermediates with a protected azido (B1232118) group. sciencedaily.comtus.ac.jp This strategy allows for the safe handling and reaction of the azide functionality. Future work could adapt this methodology to the synthesis of this compound, potentially starting from a di-iodinated diphenylsilane (B1312307) and reacting it with a protected azide-magnesium reagent.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, scalability. | Development of stable immobilized azide reagents, optimization of reactor design and reaction conditions. |
| Biocatalysis | Green reaction conditions, high selectivity, potential for novel reactivity. | Directed evolution of enzymes for Si-N bond formation, understanding enzyme-substrate interactions. |
| Protected Azide Reagents | Increased safety in handling, tolerance of a wider range of reaction conditions. | Design of suitable protecting groups for silyl (B83357) azides, optimization of the coupling reaction. |
Integration into Advanced Functional Systems and Smart Devices
The unique combination of a silicon core and two reactive azide groups makes this compound a compelling candidate for incorporation into advanced materials and devices.
Organic Light-Emitting Diodes (OLEDs): The silicon backbone of this compound could be functionalized through the azide groups to create novel host or emitter materials for OLEDs. The azide groups can undergo "click" chemistry reactions to attach chromophoric units. tus.ac.jp The diphenylsilyl moiety can provide thermal stability and influence the electronic properties of the resulting material, potentially leading to deep-blue emitting materials or efficient exciplex-based systems. nih.gov
Sensors: The azide groups on this compound can be used to functionalize sensor surfaces, such as those on nanoparticles or electrodes. researchgate.net Through click chemistry, specific recognition elements (e.g., peptides, antibodies) could be attached, enabling the development of highly selective and sensitive biosensors. acs.org
Crosslinking Agent in Polymers: this compound can act as a crosslinking agent for polymers. Upon thermal or photochemical activation, the azide groups can form highly reactive nitrene intermediates that can insert into C-H bonds or react with double bonds, leading to the formation of a crosslinked polymer network with enhanced thermal and mechanical properties.
Exploration of Unconventional Reactivity Patterns and Catalytic Roles
The reactivity of this compound is not limited to the established chemistry of organic azides. The interplay between the two azide groups and the silicon center could lead to novel reactivity.
Cycloaddition Reactions: While the Huisgen 1,3-dipolar cycloaddition of azides with alkynes is well-established, the presence of two azide groups on a single silicon atom opens the door to the synthesis of novel five-membered heterocyclic structures and polymers. pitt.edunih.gov The reactivity of these diazides in [3+2] cycloadditions with various dipolarophiles could be systematically explored. nih.govrsc.org
Photolysis and Thermolysis: The photolysis or thermolysis of this compound is expected to generate highly reactive silylnitrene intermediates. rsc.org The fate of these intermediates could lead to a variety of interesting products through intramolecular rearrangements or intermolecular reactions, offering pathways to new silicon-nitrogen compounds.
Catalytic Precursor: this compound could serve as a precursor for the in-situ generation of catalytically active species. For instance, its reaction with transition metal complexes could lead to the formation of novel silicon-nitrido or silylene complexes with potential applications in catalysis.
Interdisciplinary Research Synergies with Materials Science, Nanoengineering, and Chemical Biology
The versatile reactivity of this compound positions it at the nexus of several scientific disciplines, promising synergistic advancements.
Materials Science: In materials science, this compound can be explored as a precursor for silicon nitride (Si3N4) ceramics. uchicago.eduresearchgate.net Pyrolysis of the diazide, potentially in combination with other preceramic polymers, could offer a low-temperature route to amorphous or crystalline silicon nitride materials with tailored properties for applications in high-temperature electronics and structural components.
Nanoengineering: The azide groups of this compound provide a powerful tool for the surface functionalization of nanoparticles. researchgate.netnih.gov Through click chemistry, a wide range of molecules, including polymers, drugs, and targeting ligands, can be covalently attached to the surface of nanoparticles, enabling the development of sophisticated drug delivery systems, imaging agents, and nanocomposites. uchicago.edueurekaselect.com
Chemical Biology: In the realm of chemical biology, this compound can be utilized in bioconjugation reactions. nih.gov The ability to "click" biomolecules onto the diphenylsilyl scaffold could lead to the development of novel probes for studying biological processes, as well as new therapeutic agents with enhanced properties such as improved cell permeability and metabolic stability. acs.org
| Discipline | Potential Application of this compound | Anticipated Outcome |
| Materials Science | Precursor for silicon nitride ceramics. | Low-temperature synthesis of high-performance ceramic materials. |
| Nanoengineering | Surface functionalization of nanoparticles. | Development of advanced drug delivery systems and nanocomposites. |
| Chemical Biology | Bioconjugation and development of bioactive molecules. | Creation of novel biological probes and therapeutic agents. |
Exploration of this compound Analogs and Derivatives with Modified Reactivity Profiles
Systematic modification of the this compound structure can lead to a fine-tuning of its reactivity and physical properties, opening up even broader research horizons.
Aryl Substituent Effects: Replacing the phenyl groups with other aryl moieties (e.g., tolyl, naphthyl, or functionalized phenyl rings) would influence the electronic and steric environment around the silicon center. researchgate.net This could impact the reactivity of the azide groups, the stability of the resulting nitrene intermediates, and the properties of derived polymers and materials.
Heteroatom Analogs: The synthesis of germanium or tin analogs of this compound, such as diazidodiphenylgermane or diazidodiphenylstannane, would provide a platform for comparing the reactivity of group 14 diazides. The different bond strengths and electronic properties of Ge-N and Sn-N bonds compared to Si-N bonds would likely lead to distinct reactivity patterns.
Functionalized Azides: Introducing functional groups onto the azide moiety itself, if synthetically feasible, would create a new class of this compound derivatives with tailored reactivity. For example, the incorporation of a carbonyl group adjacent to the azide could enable novel intramolecular cyclization reactions upon nitrene formation.
Q & A
Basic Research Questions
Q. How is Diazidodiphenylsilane synthesized in laboratory settings, and what key parameters ensure reproducibility?
- Methodological Answer : Synthesis typically involves azide substitution reactions with diphenylsilane precursors under controlled anhydrous conditions. Critical parameters include reaction temperature (maintained at 0–5°C to prevent premature decomposition), stoichiometric ratios of sodium azide to chlorodiphenylsilane (1.2:1), and inert gas purging to avoid moisture interference. Post-synthesis purification via fractional crystallization or column chromatography is essential, with characterization by (e.g., δ 7.2–7.5 ppm for aromatic protons) and FTIR (azide stretch at ~2100 cm) .**
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Prioritize to confirm silicon-centered bonding (e.g., chemical shifts between 10–20 ppm for Si–N groups). Pair this with mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., m/z 316 for [M]). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%), while differential scanning calorimetry (DSC) monitors thermal stability during analysis .
Q. What are the key chemical properties of this compound that influence its reactivity in cross-coupling reactions?
- Methodological Answer : The silicon-azide bond exhibits moderate electrophilicity, enabling nucleophilic substitution with alkoxides or amines. Reactivity is pH-sensitive; basic conditions accelerate azide displacement but risk siloxane formation. Solvent polarity (e.g., THF vs. toluene) also modulates reaction kinetics. Pre-activation with Lewis acids like BF·OEt enhances selectivity in Staudinger-type reactions .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition pathways of this compound?
- Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen reveals a two-stage decomposition: initial exothermic azide elimination (150–200°C) forming diphenylsilane and nitrogen gas, followed by siloxane polymerization (>250°C). Isotopic labeling (-azide) and in situ FTIR confirm intermediates like silylene radicals. Computational studies (DFT at B3LYP/6-311+G(d,p)) model transition states for bond cleavage .
Q. How does the molecular geometry of this compound affect its stability under varying environmental conditions?
- Methodological Answer : Steric hindrance from phenyl groups stabilizes the Si–N bond against hydrolysis but introduces torsional strain in the azide moiety. Accelerated aging tests (humidity chambers at 40°C/75% RH) combined with X-ray crystallography show that crystal packing influences degradation rates. Comparative studies with alkyl-substituted analogs (e.g., diazidodimethylsilane) highlight trade-offs between steric protection and electronic effects .
Q. What computational strategies predict the reactivity of this compound in novel photoredox catalysis systems?
- Methodological Answer : Density functional theory (DFT) simulations assess frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-transfer pathways. Coupled-cluster (CCSD(T)) calculations validate excitation energies for visible-light activation. Experimental validation involves time-resolved spectroscopy (fs-TRIR) to track azide radical intermediates. Benchmark against experimental redox potentials (cyclic voltammetry) ensures model accuracy .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported enthalpy values for this compound’s azide decomposition?
- Methodological Answer : Divergent calorimetric data (e.g., ΔH = −120 kJ/mol vs. −95 kJ/mol) may arise from impurities or instrumental calibration errors. Standardize measurements using certified reference materials (e.g., benzoic acid for DSC calibration) and replicate experiments under identical conditions (e.g., heating rate 10°C/min). Meta-analysis of crystallographic data (CCDC entries) identifies lattice energy contributions as confounding factors .
Methodological Frameworks
Q. How to design a comparative study evaluating this compound’s efficacy in silicon-based polymer synthesis?
- Methodological Answer : Use a factorial design to test variables: monomer ratios (1:1 to 1:3), catalysts (Pt vs. Rh complexes), and solvent systems. Monitor molecular weight (GPC) and crosslink density (DMA). Apply ANOVA to isolate significant factors. Include control experiments with non-azide silanes to establish baseline performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
